O-Propyl thiophen-3-ylcarbamothioate

Description

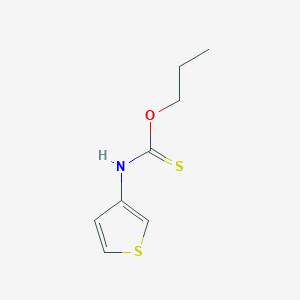

O-Propyl thiophen-3-ylcarbamothioate is a sulfur-containing carbamate derivative characterized by a thiophene ring substituted at the 3-position with a carbamothioate group and an O-propyl ester moiety. Its molecular structure combines aromatic stability from the thiophene ring with the reactivity of the carbamothioate functional group, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No. |

61528-57-2 |

|---|---|

Molecular Formula |

C8H11NOS2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

O-propyl N-thiophen-3-ylcarbamothioate |

InChI |

InChI=1S/C8H11NOS2/c1-2-4-10-8(11)9-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H,9,11) |

InChI Key |

QNZBFBYKELWCQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)NC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl thiophen-3-ylcarbamothioate typically involves the reaction of thiophene derivatives with carbamothioate groups. One common method is the condensation reaction between thiophene-3-carboxylic acid and propyl isothiocyanate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Propyl thiophen-3-ylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

O-Propyl thiophen-3-ylcarbamothioate is a chemical compound with the molecular formula C8H11NOS2 . While specific applications of this compound are not extensively detailed in the provided search results, some inferences regarding its potential uses can be drawn from related compounds and derivatives.

Potential Applications

- Pharmaceutical Applications The general class of compounds to which this compound belongs, such as alkaloid ester and carbamate derivatives, have been noted for their potential as muscarinic receptor antagonists . These substances can be instrumental in treating respiratory system diseases like bronchiectasis . Some have been developed as selective M3 receptor antagonists for treating inflammatory or obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) .

- Agricultural Applications: Thiourea derivatives, which share structural similarities with this compound, have demonstrated various pharmacological benefits, including herbicidal and insecticidal activities . Additionally, 5-fluoro pyrimidines and their derivatives are related to the field of fungicides, protecting and curing plants against damage caused by agricultural relevant fungi .

- Chemical Synthesis: N-substituted-N-acyl thioureas, related to this compound, are key building blocks for generating heterocyclic products through cyclization and serve as precursors for anion receptors and organocatalysts .

Mechanism of Action

The mechanism of action of O-Propyl thiophen-3-ylcarbamothioate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling molecules involved in inflammation or cancer pathways .

Comparison with Similar Compounds

Thiophene Derivatives

- 3-Thiophenylboronic acid (C₆H₄SBr) : Contains a thiophene ring but substitutes the carbamothioate group with a boronic acid. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boron-mediated reactivity, unlike the carbamothioate’s sulfur-based chemistry .

- 3-Boric acid thiophene (C₆H₄(BF₃)₂S): Features a fluorinated borate group, enhancing thermal stability (as measured by thermogravimetric analysis) compared to non-fluorinated thiophene derivatives .

Organophosphorus Thioates

- O-Propyl hydrogen methylphosphonothioate (C₄H₁₁O₂PS): Shares the O-propyl ester group but replaces the carbamothioate with a phosphonothioate.

- Sodium O-propyl propylphosphonothioate (C₆H₁₄NaO₂PS): The sodium salt form exhibits higher water solubility due to ionic character, a trait absent in neutral carbamothioates like the target compound .

Physicochemical Properties

Table 1: Comparative Molecular Features

| Compound | Formula | Functional Groups | Key Properties (Inferred) |

|---|---|---|---|

| This compound | C₈H₁₁NOS₂ (est.) | Thiophene, carbamothioate, O-propyl | Moderate solubility in organic solvents |

| 3-Thiophenylboronic acid | C₆H₄SBr | Thiophene, boronic acid | High reactivity in cross-coupling |

| O-Propyl hydrogen methylphosphonothioate | C₄H₁₁O₂PS | Phosphonothioate, O-propyl | Polar, thermally stable up to 200°C |

| Sodium O-propyl propylphosphonothioate | C₆H₁₄NaO₂PS | Ionic phosphonothioate | Water-soluble, hygroscopic |

Table 2: Instrumental Analysis of Analogous Compounds

Research Findings and Limitations

- Synthesis: The preparation of this compound likely involves coupling thiophen-3-amine with a thiocarbamoyl chloride, analogous to methods for phosphonothioates .

- Stability : Thermogravimetric data from 3-boric acid thiophene suggest that thiophene derivatives degrade above 250°C, implying similar thermal resilience for the target compound .

- Limitations : Direct experimental data (e.g., NMR, mass spectra) for this compound are absent in the provided evidence, necessitating cautious extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-Propyl thiophen-3-ylcarbamothioate under varying reaction conditions?

- Methodology : Begin with nucleophilic substitution between thiophen-3-amine and a thiocarbamoyl chloride intermediate, followed by O-propylation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (e.g., solvent polarity, temperature, and catalyst use) to enhance yield. Triethylamine is recommended as a base to neutralize HCl byproducts . Purification via column chromatography or recrystallization is advised to isolate the compound in high purity.

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry. Infrared (IR) spectroscopy can validate thiocarbamate and thiophene ring vibrations. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal for purity assessment. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via mass spectrometry (LC-MS) and compare with stress-test results (acid/base hydrolysis, oxidation). Use thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodology : Perform X-ray crystallography to unambiguously determine the crystal structure and compare it with density functional theory (DFT)-optimized geometries. If crystallography is impractical, use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity. Validate computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental data .

Q. What strategies mitigate degradation of this compound during thermal analysis or catalytic applications?

- Methodology : Introduce steric hindrance via substituents on the thiophene ring to reduce susceptibility to oxidation. For catalytic applications, immobilize the compound on a solid support (e.g., silica nanoparticles) to enhance thermal resilience. Monitor real-time degradation using in-situ Fourier-transform infrared (FTIR) spectroscopy during thermogravimetric analysis .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Conduct Hammett studies by synthesizing derivatives with electron-donating/withdrawing groups on the thiophene ring. Compare reaction rates (e.g., Suzuki-Miyaura coupling) using kinetic profiling via HPLC. Steric effects can be quantified using Tolman’s cone angle calculations for ligand-metal interactions .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in bioactivity data for this compound across different assay systems?

- Methodology : Standardize assay conditions (e.g., solvent concentration, cell line viability, and incubation time) to minimize variability. Use positive/negative controls (e.g., reference inhibitors) to validate assay reliability. Perform meta-analyses of existing data to identify outliers or systemic biases .

Q. What computational tools are suitable for predicting the environmental fate of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental soil adsorption studies (OECD 106) and aqueous photolysis tests .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.